![molecular formula C7H8O B3375156 Bicyclo[3.2.0]hept-6-en-2-one CAS No. 1072-77-1](/img/structure/B3375156.png)

Bicyclo[3.2.0]hept-6-en-2-one

Overview

Description

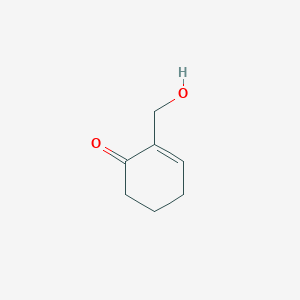

Bicyclo[3.2.0]hept-2-en-6-one is widely utilized to study enantioselective Baeyer-Villiger oxidation of (±)-cis-bicyclo(3.2.0)hept-2-en-6-one . It is used in the synthesis of a series of chalcone derivatives by reacting with arylaldehydes .

Synthesis Analysis

The synthesis of Bicyclo[3.2.0]hept-2-en-6-one has been documented in several studies. One approach involves the use of the 2,5-dimethylbicyclo[3.2.0]heptan-endo-2-ol, available from intermolecular photocyclization and methylation . Another method involves the enantioselective enzyme-catalyzed addition of the elements of hydrogen cyanide to a complex ketone .Molecular Structure Analysis

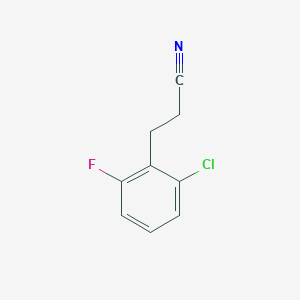

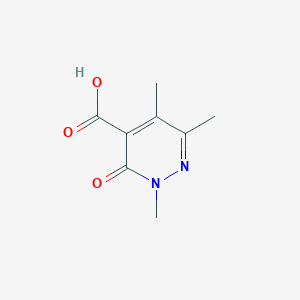

The molecular formula of Bicyclo[3.2.0]hept-2-en-6-one is C7H8O . The InChIKey is LNLLHUHPGPKRBM-UHFFFAOYSA-N . The Canonical SMILES is C1C=CC2C1C(=O)C2 .Chemical Reactions Analysis

Bicyclo[3.2.0]hept-2-en-6-one has been used in various chemical reactions. For instance, it has been used in the study of enantioselective Baeyer-Villiger oxidation . It has also been used in the preparation of cyanohydrins from bicyclic ketones .Physical and Chemical Properties Analysis

The molecular weight of Bicyclo[3.2.0]hept-2-en-6-one is 108.14 g/mol . The XLogP3-AA is 0.7 . It has 0 Hydrogen Bond Donor Count and 1 Hydrogen Bond Acceptor Count .Scientific Research Applications

Enzymatic Reduction Studies

Bicyclo[3.2.0]hept-6-en-2-one has been a subject of research in the context of enzymatic reduction. For instance, a study demonstrated its reduction using alcohol dehydrogenase from Thermoanaerobium brockii and whole cell systems of Mortierella ramanniana, achieving high substrate enantioselectivity (Butt et al., 1985). This type of research highlights the compound's potential in enzymatic processes and chiral synthesis.

Preparation Techniques

The preparation of Bicyclo[3.2.0]hept-3-en-6-ones, including various derivatives, has been explored, indicating its utility as an intermediate in organic synthesis. A specific study focused on the preparation of 1,4-dimethylbicyclo[3.2.0]hept-3-en-6-one, showcasing a route to diverse bicyclic structures (Rosini et al., 2003).

Synthesis of Chiral Diols

Research has also been conducted on converting Bicyclo[3.2.0]hept-3-en-6-ones to bicyclo[3.2.0]heptane-2-endo,7-endo-diols, creating a pathway to chiral 1,3-diols. These diols are significant as nonracemic precursors for bidentate ligands in asymmetric synthesis (Peri et al., 2004).

Vibrational Spectra Analysis

The compound's low-frequency vibrational spectra have been studied, providing insights into its molecular structure and dynamics. This kind of research can be crucial for understanding the physical and chemical properties of the compound (Villarreal & Laane, 1978).

Biocatalytic Applications

There is significant interest in the biocatalytic applications of bicyclo[3.2.0]hept-6-ene derivatives. Studies demonstrate their preparation with high enantiomeric excess using lipase-catalyzed resolution, indicating their potential in creating chiral compounds for pharmaceutical and other applications (Klempier et al., 1990).

Redox Reactions in Microorganisms

The reduction of Bicyclo[3.2.0]hept-2-en-6-one using various fungi and yeasts, including Baker's yeast, has been investigated. This study contributes to the understanding of microbial redox processes and their applications in organic chemistry (Dawson et al., 1983).

Safety and Hazards

Properties

IUPAC Name |

bicyclo[3.2.0]hept-6-en-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O/c8-7-4-2-5-1-3-6(5)7/h1,3,5-6H,2,4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDHGLERNTORPEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2C1C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50503713 | |

| Record name | Bicyclo[3.2.0]hept-6-en-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50503713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072-77-1 | |

| Record name | Bicyclo[3.2.0]hept-6-en-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50503713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Bicyclo[3.2.0]hept-6-en-2-one is characterized by its fused ring system, comprising a cyclobutane ring fused to a cyclopentanone ring. The molecule also features an alkene group within the cyclopentanone ring, contributing to its reactivity. [, ]

A: The carbonyl group at the C(5) position plays a crucial role in the compound's reactivity. Computational studies using Density Functional Theory (DFT) reveal that this carbonyl group, along with an aryl group at the terminal alkyne of certain derivatives, significantly contributes to the reactivity of these compounds in cycloisomerization reactions. []

A: Research has shown that this compound can undergo both photochemical and acid-catalyzed rearrangements. For instance, under UV irradiation in methanol, alkyl-substituted derivatives undergo a unique rearrangement with the addition of methanol to the molecule. [] Another study observed an unusual acid-catalyzed rearrangement of a tetracyclic derivative of this compound. [, ]

A: Yes, this compound readily undergoes electrocyclic ring expansion under flash vacuum pyrolysis, converting to the transient species Cyclohepta-2(Z),4(E)-dien-1-one. This reaction follows the Woodward-Hoffmann rules, proceeding via a conrotatory ring opening mechanism. [, ]

A: Photochemical transformations, particularly under UV irradiation, are key to understanding the reactivity of this compound. Studies have demonstrated that UV irradiation of this compound derivatives can lead to isomerization, forming bicyclo[1.1.0]butane derivatives. These reactions are believed to occur via a triplet-excited state. []

A: 13C NMR spectroscopy, along with photochemical transformations, has been instrumental in elucidating the structures of various this compound derivatives. [, ]

A: this compound serves as a valuable starting material in the synthesis of complex molecules. For example, it has been successfully employed in the stereoselective synthesis of the protected cyclobutane diol moiety found in the natural product Providencin. This synthesis highlights the utility of the compound's alkene group for chemoselective and stereoselective hydroboration reactions. []

A: Yes, recent research has explored the use of cationic triphenylphosphinegold(I) complexes as catalysts for the cycloisomerization of this compound derivatives containing amide or ester tethers. These reactions efficiently produce bicyclo[3.2.0]hept-6-en-2-ones under mild conditions. [, ]

A: Mass spectrometry has proven valuable in analyzing substituted this compound derivatives. These studies have provided insights into the fragmentation patterns and characteristic ions of these compounds, aiding in their identification and structural characterization. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[4-(2-chloropropanoyl)phenyl]ethyl}acetamide](/img/structure/B3375077.png)

![3,6-dichlorobenzo[b]thiophene-2-carbonitrile](/img/structure/B3375145.png)

![2-(4-Ethylphenyl)-2-[(trimethylsilyl)oxy]acetonitrile](/img/structure/B3375167.png)